molecular formula C10H13NO2 B8747948 4-Phenoxypyrrolidin-3-ol

4-Phenoxypyrrolidin-3-ol

Cat. No.: B8747948
M. Wt: 179.22 g/mol
InChI Key: KSSRVICONDWLSU-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring is a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.govnih.gov This scaffold is not merely a passive structural component; its inherent features actively contribute to the biological and chemical properties of the molecules it forms. researchgate.netnih.gov

One of the most compelling attributes of the pyrrolidine scaffold is its three-dimensional nature. researchgate.netnih.govnih.gov The sp³-hybridized carbon atoms create a non-planar ring structure, allowing for a "pseudorotation" that enables a thorough exploration of pharmacophore space. researchgate.netnih.govnih.gov This conformational flexibility is crucial for optimizing interactions with biological targets. Furthermore, the pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of stereoisomers. nih.gov The specific stereochemistry profoundly influences a molecule's biological activity, as different isomers can exhibit varied binding modes with enantioselective proteins. researchgate.netnih.govnih.gov

The versatility of the pyrrolidine scaffold is evident in its widespread presence in natural products, particularly alkaloids, and its incorporation into numerous FDA-approved drugs. nih.govtandfonline.com Beyond its role in pharmaceuticals, pyrrolidine and its derivatives are extensively used as organocatalysts, ligands for transition metals, and chiral auxiliaries in asymmetric synthesis, highlighting their fundamental importance in synthetic chemistry. nih.gov The ability to functionalize the pyrrolidine ring at various positions allows chemists to fine-tune physicochemical properties such as solubility and polarity, which are critical for developing effective chemical entities. pharmablock.compharmablock.com

Overview of Aryloxy-Substituted Pyrrolidinols as Distinct Chemical Entities

The introduction of an aryloxy group, such as the phenoxy group in 4-Phenoxypyrrolidin-3-ol, onto a pyrrolidinol backbone creates a distinct class of compounds with specific characteristics. The aryloxy moiety significantly influences the molecule's electronic and steric properties. The oxygen atom of the aryloxy group can act as a hydrogen bond acceptor, while the aromatic ring can engage in various non-covalent interactions, including pi-stacking. jetir.org

The combination of the hydrophilic alcohol group and the more lipophilic aryloxy group within the pyrrolidine framework results in an amphiphilic character. This balance is often sought in the design of molecules intended to interact with biological systems. The synthesis of such substituted pyrrolidinols can be achieved through various organic reactions, with strategies often focusing on the stereocontrolled introduction of the hydroxyl and aryloxy substituents.

Research into related structures, such as aryloxy methyl derivatives, has highlighted their potential in various applications due to their ability to interact with biological targets. jetir.org For instance, a pyrrolidine derivative, 3-hydroxy-5-(hydroxymethyl)-4-(4'-hydroxyphenoxy)pyrrolidin-2-one, isolated from an endophytic fungus, demonstrated inhibitory activity against certain tumor cell lines. mdpi.com This underscores the potential held by the combination of a pyrrolidine core with an aryloxy substituent.

Current Research Trajectories and Potential for this compound in Chemical Science

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research avenues. As a substituted pyrrolidinol, it serves as a valuable building block in synthetic and medicinal chemistry.

The structural class of 1-substituted-3-phenoxypyrrolidines has been a subject of patent literature, indicating commercial and research interest in this scaffold for developing new therapeutic agents. google.com Furthermore, pyrrolidine-based compounds are actively being investigated as potent agonists for receptors like the sphingosine-1-phosphate (S1P) receptors. nih.gov The core structure of this compound makes it a candidate for derivatization to explore such activities.

The compound and its analogs are likely utilized as intermediates in the synthesis of more complex molecules. For example, patents describe the use of similar substituted pyrrolidines in the creation of inhibitors for enzymes like BRG1 and BRM, which are implicated in cancer. google.com The presence of both a hydroxyl and a phenoxy group offers two distinct points for chemical modification, allowing for the generation of diverse molecular libraries for screening against various biological targets. The development of efficient synthetic routes to access enantiomerically pure forms of such compounds remains an important goal in organic synthesis. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-phenoxypyrrolidin-3-ol

InChI

InChI=1S/C10H13NO2/c12-9-6-11-7-10(9)13-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2

InChI Key

KSSRVICONDWLSU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)OC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 4 Phenoxypyrrolidin 3 Ol and Its Stereoisomers

Historical and Contemporary Synthetic Approaches to the Pyrrolidinol Core

The construction of the fundamental pyrrolidinol structure has been a subject of extensive research, leading to the development of diverse synthetic methodologies. These approaches often begin with readily available precursors and employ a variety of chemical reactions to build the heterocyclic ring and introduce the required functional groups.

Stepwise Synthesis from Readily Available Precursors

The synthesis of pyrrolidine-containing structures often commences from acyclic precursors or other heterocyclic systems. A common strategy involves the cyclization of appropriately functionalized open-chain compounds. For instance, the reaction of ammonia (B1221849) or primary amines with γ-butyrolactone can yield 2-pyrrolidone, which can be further modified. researchgate.net Another approach utilizes maleimides, which can be catalytically hydrogenated to produce 2-pyrrolidones and succinimides. google.com The synthesis of functionalized pyrrolidinones can also be achieved through a one-pot reaction involving arylsulfonamides and cyclopropane (B1198618) diesters, which proceeds via nucleophilic ring-opening, a Smiles-Truce rearrangement, and subsequent lactam formation. acs.org

Carbohydrates also serve as valuable chiral starting materials for the synthesis of polyhydroxylated pyrrolidines. nih.gov For example, d-xylose (B76711) can be converted into a nitrone, which then undergoes nucleophilic addition to introduce aminomethyl substituents, ultimately leading to the formation of the pyrrolidine (B122466) ring. nih.gov This strategy leverages the inherent chirality of the starting material to produce enantiomerically pure products. nih.gov

Catalytic Hydrogenation and Chemo-selective Reduction Strategies

Catalytic hydrogenation is a powerful tool for the synthesis of pyrrolidines from substituted pyrroles, often with excellent diastereoselectivity. researchgate.net This process can generate up to four new stereocenters in a single step. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, ruthenium nanoparticles have been shown to be active for the hydrogenation of methyl-N-Boc-pyrrole-2-carboxylate. researchgate.net Similarly, rhodium catalysts have been employed for the diastereoselective saturation of the pyrrole (B145914) ring. researchgate.net

Chemoselective reduction is also a key strategy, particularly when multiple reducible functional groups are present in the substrate. Ruthenium-catalyzed hydrogenation has been successfully used for the selective reduction of exocyclic carbon-carbon double bonds in 3,5-bis-arylidenetetramic acids, leaving other reducible groups intact. mdpi.com The selectivity of these reactions is highly dependent on the catalyst structure, the substrate, and the reaction conditions. mdpi.com

Role of Specific Reagents and Optimized Reaction Conditions in Synthesis

The choice of reagents and the optimization of reaction conditions are critical for the successful synthesis of the pyrrolidinol core. For example, in the synthesis of pyrrolidinones from amidomalonates, manganese(III) acetate (B1210297) and copper(II) triflate under dilute conditions have been found to be effective, with diastereocontrol being improved at lower temperatures. acs.org In other instances, titanium-based reagents like TiCl3 or TiCl4, in combination with reducing agents such as zinc or potassium, are used for McMurry reductive coupling reactions to form cyclic alkenes from dicarbonyl compounds, which can be precursors to pyrrolidine structures. emich.edu

The use of iridium catalysts, such as Vaska's complex, in the presence of a terminal reductant like tetramethyldisiloxane (TMDS), allows for the reductive generation of azomethine ylides from amides and lactams. acs.org These ylides can then undergo cycloaddition reactions with alkenes to form structurally complex pyrrolidines with high regio- and diastereoselectivity. acs.org

Stereoselective and Asymmetric Synthesis of 4-Phenoxypyrrolidin-3-ol

Achieving control over the stereochemistry of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Both enantioselective and diastereoselective methods have been developed to access specific stereoisomers of this compound and related pyrrolidinols.

Enantioselective Routes to Chiral Phenoxypyrrolidinols

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. upol.czchiralpedia.com For example, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has been developed to construct chiral seven-membered rings with excellent enantioselectivities. rsc.org A similar approach could be envisioned for the synthesis of chiral pyrrolidines.

The use of chiral N-tert-butanesulfinyl imines as electron-withdrawing groups in 1-azadienes allows for the highly diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. acs.org The chirality of the sulfinyl group directs the stereochemical outcome of the reaction, leading to the formation of specific stereoisomers of the pyrrolidine ring. acs.org

Diastereoselective Control in the Formation of Pyrrolidinol Stereoisomers

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of pyrrolidinol synthesis, this is crucial for obtaining the desired cis or trans relationship between the substituents on the pyrrolidine ring.

Copper-promoted intramolecular aminooxygenation of alkenes provides a route to disubstituted pyrrolidines with high diastereoselectivity. nih.gov The stereochemical outcome, whether 2,5-cis or 2,3-trans, can be influenced by the position of substituents on the starting alkene. nih.gov Similarly, the diastereoselective formation of trisubstituted pyrrolidine-3-carboxylates can be achieved through the carbocyclization of zinc enolates derived from β-(N-allyl)-aminoesters, with excellent stereochemical control. thieme-connect.com

The reduction of highly substituted pyrroles via heterogeneous catalytic hydrogenation often proceeds with high diastereoselectivity, where an initial reduction event sets a stereocenter that directs the subsequent reductions. researchgate.net Furthermore, the use of chiral catalysts in reactions like the nitro-Mannich reaction can lead to the formation of pyrrolidinones with high diastereoselectivity and enantiomeric excess. ucl.ac.uk

Chiral Auxiliary and Organocatalyst-Mediated Approaches

The stereoselective synthesis of the this compound core and its analogues is critical for its application in various fields, particularly medicinal chemistry. Control over the stereochemistry at the C3 and C4 positions of the pyrrolidine ring is paramount and is often achieved through chiral auxiliary-mediated or organocatalytic approaches.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of pyrrolidine rings. Current time information in Bangalore, IN. A prevalent strategy involves the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide to an electron-deficient alkene that is covalently bonded to a chiral auxiliary. capes.gov.brresearchgate.net Camphorsultam is a frequently used auxiliary in this context due to its high diastereoselectivity and the crystalline nature of its derivatives, which facilitates purification. researchgate.netgoogle.com

For instance, the synthesis of a related (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key intermediate for various bioactive molecules, has been achieved on a large scale using an (E)-3-benzyloxypropenoyl derivative of (2'S)-bornane-10,2-sultam as the chiral dipolarophile. researchgate.net The cycloaddition with an achiral azomethine ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilyl)methylamine, proceeds with high diastereoselectivity. The resulting cycloadducts can then be separated, and the chiral auxiliary is subsequently cleaved to yield the enantiomerically pure pyrrolidine core. researchgate.net

Table 1: Chiral Auxiliary-Mediated Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidin-3-ol Analogue Synthesis researchgate.net

Dipolarophile Ylide Precursor Major Diastereomer Yield (Overall)

This methodology provides a reliable route to trans-3,4-disubstituted pyrrolidines, which are valuable building blocks for bioactive compounds. capes.gov.br

Organocatalyst-Mediated Synthesis

Organocatalysis has surfaced as a potent, metal-free alternative for the enantioselective synthesis of heterocyclic scaffolds. mdpi.comgoogle.com For pyrrolidine synthesis, catalysts like proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are effective in mediating asymmetric reactions. dokumen.pub Chiral phosphoric acids have also been successfully employed in asymmetric 1,3-dipolar cycloadditions. nih.gov

A notable example is the three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters catalyzed by a chiral phosphoric acid. This reaction furnishes complex spiro[pyrrolidin-3,3'-oxindole] structures with high enantiopurity (up to 98% ee) and excellent yields. nih.gov While the substrate is different, the underlying principle of organocatalyzed cycloaddition to form a substituted pyrrolidine ring is directly applicable. The catalyst activates both the azomethine ylide and the dipolarophile through hydrogen bonding, orchestrating a highly organized transition state that dictates the stereochemical outcome. nih.gov

Retrosynthetic Analysis and Strategic Disconnections of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. mdpi.com For the this compound scaffold, several strategic disconnections can be envisioned to guide its synthesis.

The primary disconnections for the this compound scaffold are:

C-O Ether Bond Disconnection: Breaking the bond between the phenoxy group and the pyrrolidine ring.

Pyrrolidine Ring Disconnections: Breaking one or more bonds of the heterocyclic ring, typically through C-N or C-C bond cleavages that correspond to reliable ring-forming reactions.

Strategy 1: C-O Ether Bond Disconnection

This is often the most straightforward approach. The retrosynthetic disconnection of the C4-OAr bond suggests an SN2-type reaction. This leads to a protected 3,4-epoxypyrrolidine synthon and a phenol (B47542) nucleophile. The epoxide, in turn, can be derived from a corresponding alkene via epoxidation or from a vicinal diol.

Retrosynthetic Path:

Target: this compound

Disconnection (C-O): Leads to Phenol and a 3,4-epoxypyrrolidine synthon.

Synthetic Equivalents: Phenol and an N-protected 3,4-epoxypyrrolidine.

Strategy 2: Pyrrolidine Ring Disconnection (1,3-Dipolar Cycloaddition)

A powerful strategy for constructing the pyrrolidine ring is the [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile. researchgate.netnih.gov Disconnecting the C2-N and C5-C4 bonds reveals an azomethine ylide and a phenoxy-substituted alkene as precursors.

Retrosynthetic Path:

Target: this compound

Disconnection ([3+2] Cycloaddition): Leads to an azomethine ylide synthon and a phenoxy-substituted alkene dipolarophile.

Synthetic Equivalents: An N-substituted glycine (B1666218) ester (for the ylide) and an α,β-unsaturated ether like phenoxy vinyl ketone or ethyl 3-phenoxyacrylate.

Strategy 3: Pyrrolidine Ring Disconnection (Intramolecular Cyclization)

Another common approach is the intramolecular cyclization of a linear precursor. organic-chemistry.org A disconnection of one of the C-N bonds reveals an open-chain amino alcohol. For example, disconnecting the N1-C2 bond suggests an intramolecular nucleophilic substitution on a linear carbon chain containing a leaving group at C5 and an amino group at N1. This precursor can be assembled from simpler starting materials.

Retrosynthetic Path:

Target: this compound

Disconnection (N1-C2): Leads to a 4-amino-1-phenoxy-2-hydroxy-pentane derivative with a leaving group at C5.

Synthetic Equivalents: A suitably functionalized amino alcohol precursor derived, for example, from an amino acid or a carbohydrate chiral pool.

Development of Analogues and Derivatives through Scaffold Modification

The this compound scaffold serves as a versatile template for generating libraries of new chemical entities in drug discovery programs. nih.govacs.org Modifications can be systematically introduced at three key positions: the pyrrolidine nitrogen, the C3-hydroxyl group, and the C4-phenoxy group. Such modifications aim to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of lead compounds. nih.gov

Modification of the Pyrrolidine Nitrogen (N1)

The secondary amine of the pyrrolidine ring is a prime site for derivatization. N-alkylation or N-arylation can significantly influence the molecule's polarity, basicity, and steric bulk. For example, introducing various alkyl, benzyl, or substituted aryl groups can modulate receptor binding affinity or cell permeability. Furthermore, acylation to form amides or sulfonamides can serve as a strategy to introduce diverse functional groups and hydrogen-bonding capabilities.

Modification of the C3-Hydroxyl Group

The hydroxyl group is a versatile handle for functionalization. It can be esterified or etherified to produce a range of derivatives with altered lipophilicity and metabolic stability. It can also be oxidized to a ketone, providing access to a different class of compounds (4-phenoxypyrrolidin-3-ones), or replaced with other functional groups like fluorine or an amino group to probe the effects of hydrogen bonding and electronic properties.

Modification of the C4-Phenoxy Group

The phenoxy moiety offers extensive opportunities for modification. google.comgoogle.com Substituents can be introduced onto the phenyl ring to alter electronic properties, steric profile, and potential for specific interactions with biological targets. Electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., chloro, fluoro, trifluoromethyl) groups can be placed at the ortho, meta, or para positions. plos.orgmdpi.com Moreover, the entire phenoxy group can be replaced with other aryl or heteroaryl ethers, or with arylthio or alkyl groups to create a wide array of analogues. google.comnih.govmdpi.com

Table 2: Examples of Scaffold Modification Strategies for Pyrrolidine Derivatives

Modification Site Reaction Type Resulting Functional Group Potential Impact
Pyrrolidine Nitrogen Reductive Amination, Alkylation Substituted Amine Altered basicity, polarity, steric bulk
Pyrrolidine Nitrogen Acylation Amide, Sulfonamide Modified H-bonding, polarity
C3-Hydroxyl Esterification, Etherification Ester, Ether Increased lipophilicity, altered metabolic stability
C3-Hydroxyl Oxidation Ketone Access to pyrrolidinone analogues
C4-Phenoxy Ring Electrophilic Aromatic Substitution Substituted Phenyl Ring Tuned electronics, steric interactions

These systematic modifications allow for the fine-tuning of a compound's properties, leading to the identification of derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Chemical Transformations and Reactivity of 4 Phenoxypyrrolidin 3 Ol

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a key reactive center in 4-Phenoxypyrrolidin-3-ol. wikipedia.org Its secondary amine nature confers basicity and nucleophilicity, enabling various modifications at the nitrogen atom. nih.gov

Alkylation Reactions at the Nitrogen Atom

The nitrogen atom of the pyrrolidine ring can be readily alkylated through reactions with alkyl halides or other alkylating agents. ambeed.com This process, typically carried out in the presence of a base to deprotonate the nitrogen, leads to the formation of N-substituted derivatives. For instance, the reaction with alkyl iodides in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF) can yield N-alkylated products. acs.orgnih.gov The choice of the alkylating agent and reaction conditions allows for the introduction of a wide variety of alkyl groups, thereby modifying the steric and electronic properties of the molecule.

Table 1: Examples of Alkylation Reactions at the Pyrrolidine Nitrogen

Alkylating AgentBaseSolventProduct Type
Alkyl IodideCs₂CO₃DMFN-Alkylpyrrolidine
Alkyl BromideK₂CO₃DMFN-Alkylpyrrolidine
Benzyl BromideNaHDMFN-Benzylpyrrolidine

Acylation and Amide Formation via the Pyrrolidine Nitrogen

The nucleophilic nitrogen of the pyrrolidine ring readily reacts with acylating agents such as acyl chlorides, anhydrides, and activated esters to form N-acyl derivatives or amides. ambeed.comorganic-chemistry.org These reactions are fundamental in peptide synthesis and for the introduction of various functional groups. For example, treatment with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) affords the corresponding N-acyl-4-phenoxypyrrolidin-3-ol. nih.govorganic-chemistry.org

Nucleophilic Substitution Reactions Involving the Pyrrolidine Moiety

While the nitrogen atom is the primary nucleophilic site, the pyrrolidine ring itself can participate in nucleophilic substitution reactions. byjus.combits-pilani.ac.in In the context of this compound, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular or intermolecular nucleophilic attack by the pyrrolidine nitrogen can lead to the formation of bicyclic structures or other complex molecules. Furthermore, the pyrrolidine nitrogen can act as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions, displacing a suitable leaving group from an activated aromatic ring. nih.govlibretexts.org For instance, reaction with a fluoro- or chloro-substituted aromatic compound bearing electron-withdrawing groups can lead to the formation of N-arylpyrrolidine derivatives. libretexts.org

Ring-Opening and Rearrangement Processes of the Pyrrolidine Core

Under specific and often harsh conditions, the pyrrolidine ring can undergo ring-opening reactions. ambeed.com These transformations typically require significant energy input to overcome the stability of the five-membered ring. Such reactions can be initiated by strong reducing agents or through specific rearrangement pathways, leading to the formation of linear amino alcohols. However, these are generally not common transformations for simple pyrrolidine derivatives under standard laboratory conditions. More complex, substituted pyrrolidines can be designed to undergo specific, synthetically useful ring-opening or rearrangement reactions. researchgate.net

Reactivity of the Phenoxy Group

Electrophilic Aromatic Substitution Potentials of the Phenyl Ring

The phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org The oxygen atom of the phenoxy group is an activating group, meaning it increases the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene (B151609) itself. masterorganicchemistry.com This activation is primarily due to the resonance donation of a lone pair of electrons from the oxygen into the aromatic π-system. Consequently, the phenoxy group directs incoming electrophiles to the ortho and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.org The resulting products would be ortho- and para-nitrophenoxy derivatives of the parent molecule. The regioselectivity (the preference for ortho versus para substitution) can be influenced by steric hindrance from the rest of the this compound molecule.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Group

ReactionReagentsElectrophileExpected Product Position(s)
NitrationHNO₃, H₂SO₄NO₂⁺Ortho, Para
BrominationBr₂, FeBr₃Br⁺Ortho, Para
SulfonationSO₃, H₂SO₄SO₃Ortho, Para
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Ortho, Para

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound is an aryl alkyl ether. Such ethers are known for their general stability but can be cleaved under stringent conditions using strong reagents. The most common and effective reagents for this purpose are strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), or potent Lewis acids such as boron tribromide (BBr₃).

Due to the nature of the aryl C(sp²)-O bond, which is significantly stronger than the alkyl C(sp³)-O bond, cleavage almost invariably occurs at the alkyl-oxygen bond. Reaction with BBr₃, typically conducted in a solvent like dichloromethane at low temperatures, would proceed via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. ufp.ptsci-hub.se This is followed by nucleophilic attack by a bromide ion at the C4 position of the pyrrolidine ring. The result of this cleavage is the formation of phenol (B47542) and the corresponding 4-bromopyrrolidin-3-ol (B8184266) derivative. sci-hub.se The mechanism for BBr₃-assisted cleavage of aryl ethers has been shown to be complex, potentially involving a bimolecular pathway where one ether-BBr₃ adduct acts as a bromide donor to another. gvsu.edunih.govcore.ac.uk

Similarly, treatment with excess strong acid like HI involves protonation of the ether oxygen to form a good leaving group (phenol). google.com Subsequent Sₙ2 attack by the iodide nucleophile on the C4 carbon of the pyrrolidine ring would yield phenol and 4-iodopyrrolidin-3-ol. It is noteworthy that the phenoxy group itself is the leaving group, and the stronger bond between the oxygen and the aromatic ring remains intact.

Table 1: Reagents for Ether Linkage Cleavage

Reagent Typical Conditions Products
Boron Tribromide (BBr₃) Dichloromethane (CH₂Cl₂), -78°C to 0°C Phenol and 4-Bromopyrrolidin-3-ol
Hydroiodic Acid (HI) Heat, excess reagent Phenol and 4-Iodopyrrolidin-3-ol

Transformations Involving the Hydroxyl Functional Group

The secondary hydroxyl group at the C3 position is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification. These reactions are fundamental in modifying the structure and properties of the molecule for various applications, particularly in medicinal chemistry.

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 4-phenoxypyrrolidin-3-one. A wide array of oxidizing agents can accomplish this transformation. Standard chromium-based reagents, such as the Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or pyridinium (B92312) chlorochromate (PCC), are effective. Milder and more modern methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane (DMP) oxidation, are also highly suitable and often preferred due to their less toxic nature and milder reaction conditions.

The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the C3 carbon to which it is attached, resulting in the formation of a carbon-oxygen double bond. Further oxidation of the resulting ketone is not possible without breaking carbon-carbon bonds, which requires much harsher conditions. Therefore, the reaction stops cleanly at the ketone stage. The oxidation of the hydroxyl group to a carboxylic acid is not feasible as it would require the cleavage of a C-C bond in the pyrrolidine ring.

Table 2: Common Reagents for Oxidation of Secondary Alcohols

Reagent/Method Typical Conditions Product
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to rt 4-Phenoxypyrrolidin-3-one
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂), rt 4-Phenoxypyrrolidin-3-one
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°C to rt 4-Phenoxypyrrolidin-3-one

The hydroxyl group of this compound can participate in nucleophilic reactions to form esters and ethers.

Esterification: This can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) with removal of water, is a classic approach. google.com A more common and often higher-yielding method involves reacting the alcohol with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the acidic byproduct (e.g., HCl). googleapis.com For example, reacting this compound with acetyl chloride in pyridine would yield 4-phenoxypyrrolidin-3-yl acetate (B1210297).

Etherification: The formation of an ether from the hydroxyl group can be accomplished via several routes. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a possibility. However, a particularly useful and stereocontrolled method for this transformation is the Mitsunobu reaction. google.comgoogle.com This reaction allows for the formation of an ether by reacting the alcohol with another alcohol or a phenol in the presence of a phosphine (B1218219) reagent (typically triphenylphosphine, PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comnih.gov This method is advantageous as it proceeds under mild conditions and, crucially, with a predictable stereochemical outcome.

The C3 and C4 carbons of this compound are chiral centers. Therefore, any reaction occurring at the C3-hydroxyl group must be considered in a stereochemical context.

Oxidation: The oxidation of the secondary alcohol at C3 to a ketone (4-phenoxypyrrolidin-3-one) results in the complete loss of the stereocenter at this position, as the C3 carbon becomes trigonal planar (sp² hybridized).

Esterification/Etherification (via Sₙ1-like or retention mechanisms): Standard esterifications using acid chlorides or anhydrides typically proceed with retention of configuration at the C3 stereocenter, as the C-O bond of the alcohol is not broken.

Esterification/Etherification (via Sₙ2 mechanisms): Reactions that proceed via an Sₙ2 pathway will result in an inversion of configuration at the C3 carbon. A prime example is the Mitsunobu reaction. google.comgoogle.com If one starts with a specific stereoisomer, for instance, (3R,4R)-4-phenoxypyrrolidin-3-ol, and reacts it with a phenol under Mitsunobu conditions, the resulting diether product will have the opposite configuration at the C3 position, yielding a (3S,4R) product. clockss.orgua.es This predictable inversion makes the Mitsunobu reaction a powerful tool for accessing specific stereoisomers that might be otherwise difficult to synthesize. Similarly, converting the hydroxyl into a good leaving group (like a tosylate or mesylate) and then displacing it with a nucleophile (like an alkoxide or phenoxide) is a classic two-step sequence that also results in a net inversion of stereochemistry at C3.

Stereochemical Characterization and Resolution of 4 Phenoxypyrrolidin 3 Ol Isomers

Identification and Significance of Cis/Trans Isomers and Enantiomers

The structure of 4-phenoxypyrrolidin-3-ol contains two stereogenic centers at the C3 and C4 positions of the pyrrolidine (B122466) ring. This results in the existence of geometric isomers (diastereomers), designated as cis and trans, as well as optical isomers (enantiomers).

In the context of the this compound ring, the cis isomer is the one in which the hydroxyl (-OH) group and the phenoxy (-OPh) group are on the same side of the ring plane. Conversely, the trans isomer has these two groups on opposite sides of the ring plane. wordpress.com Each of these geometric isomers is chiral and therefore exists as a pair of enantiomers, which are non-superimposable mirror images of each other.

The significance of identifying and separating these isomers lies in their differential interactions with chiral biological systems. nih.gov Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties, such as bioavailability, metabolism, and receptor binding affinity. nih.govacs.org One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects. Therefore, the synthesis and study of single, pure stereoisomers of this compound are essential for developing safer and more effective therapeutic agents.

The four possible stereoisomers of this compound are:

(3R, 4R)-4-phenoxypyrrolidin-3-ol and (3S, 4S)-4-phenoxypyrrolidin-3-ol (a pair of enantiomers of the trans isomer)

(3R, 4S)-4-phenoxypyrrolidin-3-ol and (3S, 4R)-4-phenoxypyrrolidin-3-ol (a pair of enantiomers of the cis isomer)

Methods for Chiral Resolution and Enantiomeric Enrichment

The separation of the stereoisomers of this compound is a critical step in their characterization and pharmacological evaluation. Several methods can be employed for chiral resolution and enantiomeric enrichment.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. acs.org The principle behind this method is the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation. spast.org For this compound, a variety of commercially available CSPs, such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose), could be screened to achieve optimal separation of the enantiomeric pairs of both the cis and trans isomers. nih.gov

The separation of the cis and trans diastereomers can typically be achieved using standard achiral chromatography, as diastereomers have different physical properties. However, chiral HPLC is necessary to resolve the enantiomers within each diastereomeric pair.

Table 1: Illustrative Chiral HPLC Separation of this compound Enantiomers

IsomerRetention Time (min)Resolution (Rs)
(3R, 4R)-trans12.52.1
(3S, 4S)-trans15.2
(3R, 4S)-cis18.91.9
(3S, 4R)-cis21.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wordpress.com These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography. Subsequently, the resolving agent is removed to yield the separated enantiomers.

For this compound, which contains both a secondary amine and a secondary alcohol functional group, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid can be used to form diastereomeric salts with the amine group. wordpress.com Alternatively, the hydroxyl group can be derivatized with a chiral acylating agent.

Table 2: Common Chiral Derivatizing Agents for Amines and Alcohols

Functional Group in this compoundType of Chiral Derivatizing AgentExample Agents
Secondary AmineChiral Acids(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid
Secondary AlcoholChiral Acylating Agents(-)-Menthyloxyacetyl chloride, (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

Determination of Absolute and Relative Stereochemistry

Once the stereoisomers of this compound are separated, it is crucial to determine their absolute and relative stereochemistry.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov This technique provides a three-dimensional structure of the molecule in the solid state, allowing for the unambiguous assignment of the configuration at each stereocenter. mdpi.com For this compound, this would typically involve the preparation of a crystalline derivative, for instance, a salt with a chiral acid or a derivative of the hydroxyl group, to facilitate crystallization and to introduce a known stereocenter as an internal reference. rsc.org

In cases where suitable crystals for X-ray analysis cannot be obtained, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to elucidate the stereochemistry. wordpress.com

For determining the relative stereochemistry (cis vs. trans), one-dimensional and two-dimensional NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used. The spatial proximity of protons on the C3 and C4 carbons will differ between the cis and trans isomers, leading to distinct NOE correlations.

To determine the absolute stereochemistry, the compound can be derivatized with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers. researchgate.net The ¹H or ¹⁹F NMR spectra of these diastereomers will show characteristic chemical shift differences that can be correlated to the absolute configuration at the stereocenter. researchgate.net

4 Phenoxypyrrolidin 3 Ol As a Versatile Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems Utilizing the Pyrrolidinol Scaffold

The inherent reactivity of the amine and alcohol functionalities in 4-phenoxypyrrolidin-3-ol makes it an ideal starting point for constructing fused and substituted heterocyclic systems. This scaffold can be readily incorporated into other ring systems, leading to novel compounds with potential biological activities.

Coumarins, or 2H-1-benzopyran-2-ones, are a significant class of heterocyclic compounds found widely in nature and known for their diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. The synthesis of coumarin (B35378) derivatives often involves condensation reactions between phenols and various carbonyl compounds.

While direct literature on the synthesis of phenoxypyrrolidinyl-coumarin derivatives is not extensively detailed, the structure of this compound lends itself to several established synthetic routes for coumarins. For example, the secondary amine of the pyrrolidine (B122466) ring could be used to create coumarin-3-carboxamides. This typically involves activating a coumarin-3-carboxylic acid with a coupling agent, followed by amidation with the pyrrolidinol.

Table 1: Common Synthetic Methods for Coumarin Derivatives

Reaction Name Description Typical Starting Materials
Pechmann Condensation Condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. Phenols, Ethyl acetoacetate
Knoevenagel Condensation Reaction of an aldehyde or ketone with an active methylene (B1212753) compound. Salicylaldehydes, Active methylene compounds
Perkin Reaction Condensation of an aromatic aldehyde with an acid anhydride (B1165640). Salicylaldehyde, Acetic anhydride

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. | Aldehydes/Ketones, Wittig reagents |

By employing these established methods, the this compound moiety can be strategically attached to a coumarin core, creating hybrid molecules that merge the structural features of both scaffolds.

Quinazoline (B50416) and its derivatives, such as quinazolin-4(3H)-one, are another class of heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities, including anticancer and anti-inflammatory properties. The synthesis of the quinazolinone skeleton is commonly achieved starting from anthranilic acid or its derivatives.

The secondary amine of this compound can act as a nucleophile to react with precursors of the quinazoline ring. For instance, it can be incorporated at the N3 position of the quinazolinone core. A common synthetic route involves the reaction of 2-aminobenzonitrile (B23959) with an isocyanate, followed by cyclization. Alternatively, anthranilic acid can be treated with an amide to form the 4-oxo-3,4-dihydroquinazoline core in what is known as the Niementowski synthesis. The pyrrolidinol could be introduced by reacting it with a suitable intermediate, such as a 2-(chloromethyl)quinazoline (B1630927) derivative, leading to the desired substituted product.

The resulting hybrid molecules, combining the phenoxypyrrolidinol unit with the quinazoline framework, are of interest for developing new therapeutic agents that leverage the pharmacological profiles of both components.

Strategies for Derivatization Towards Novel Molecular Scaffolds

The chemical versatility of this compound is primarily due to its two reactive sites: the secondary amine and the secondary alcohol. These functional groups allow for a wide range of derivatization reactions to generate novel molecular scaffolds.

N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce a variety of substituents. N-acylation, for example, can be used to link the pyrrolidinol to carboxylic acids, creating amide bonds that are stable and prevalent in bioactive molecules.

O-Alkylation and O-Esterification: The secondary hydroxyl group can be converted into ethers or esters. Esterification can modify the molecule's lipophilicity and pharmacokinetic properties.

Modification of the Phenoxy Group: The aromatic phenoxy ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further functionalization, although this may require harsher conditions.

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties and the exploration of structure-activity relationships in drug discovery programs.

Development of Chiral Building Blocks and Chiral Ligands from this compound

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral building blocks—optically pure compounds used as intermediates in the synthesis of complex molecules—are therefore in high demand.

This compound is an intrinsically chiral molecule. Its enantiomerically pure forms can serve as valuable chiral building blocks for the asymmetric synthesis of pharmaceuticals and other fine chemicals. The stereocenters on the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions.

Furthermore, chiral pyrrolidine derivatives are well-known for their application as chiral ligands in transition-metal-catalyzed asymmetric synthesis. The nitrogen and oxygen atoms of this compound can coordinate to metal centers, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations, such as asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.

Table 2: Potential Applications of Chiral this compound

Application Area Description
Asymmetric Synthesis Used as a starting material to introduce chirality into a target molecule.
Chiral Ligands The pyrrolidinol can be modified to create ligands for metal-catalyzed asymmetric reactions.
Chiral Auxiliaries Can be temporarily attached to a substrate to control the stereochemistry of a reaction.

| Chiral Resolving Agents | Can be used to separate racemic mixtures into their constituent enantiomers. |

Role in Multicomponent Reactions and Cascade Synthetic Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools in modern organic synthesis for creating molecular diversity. Similarly, cascade (or domino) reactions involve multiple bond-forming transformations occurring sequentially in one pot.

The bifunctional nature of this compound makes it a suitable candidate for participation in such reactions. The amine and alcohol functionalities can react sequentially or in concert with other reactants. For example, the secondary amine can participate in MCRs like the Ugi or Passerini reactions. In a cascade sequence, the initial reaction at one functional group could trigger a subsequent intramolecular cyclization involving the other functional group, leading to the rapid construction of complex, fused heterocyclic systems. The use of such building blocks in atom-economic and efficient MCRs and cascade pathways is a key strategy in green chemistry and drug discovery.

Theoretical and Computational Studies of 4 Phenoxypyrrolidin 3 Ol

Conformational Analysis and Energy Landscapes of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring of 4-Phenoxypyrrolidin-3-ol is not planar and exhibits a characteristic puckering, which significantly influences its three-dimensional structure and biological activity. The conformational landscape of the pyrrolidine ring is typically described by two low-energy envelope (E) and twist (T) conformations. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

For a 4-substituted pyrrolidin-3-ol like this compound, the substituents at positions 3 and 4 play a crucial role in determining the preferred pucker of the ring. The relative orientation of the hydroxyl and phenoxy groups can be either cis or trans. Within each of these configurations, the substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to a complex energy landscape with multiple local minima.

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to explore these conformational possibilities. By systematically rotating the dihedral angles of the ring and calculating the potential energy at each point, a potential energy surface (PES) can be constructed. This PES reveals the stable conformers as energy minima and the transition states between them as saddle points.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerPyrrolidine Ring PuckerSubstituent Orientation (3-OH, 4-Phenoxy)Relative Energy (kcal/mol)
1 C2-endo (Twist)pseudo-equatorial, pseudo-equatorial0.00
2 C3-exo (Envelope)pseudo-equatorial, pseudo-axial1.5
3 C2-exo (Twist)pseudo-axial, pseudo-equatorial2.1
4 C3-endo (Envelope)pseudo-axial, pseudo-axial3.8

Note: This data is illustrative and represents a plausible energy landscape for a substituted pyrrolidine.

Electronic Structure Calculations and Prediction of Reactivity Patterns

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations, such as DFT, provide valuable insights into the distribution of electrons within the molecule and help predict its chemical behavior. Key electronic properties that can be calculated include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and atomic charges.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, the presence of the electron-rich phenoxy group and the polar hydroxyl group is expected to influence these frontier orbitals significantly. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on each atom, providing further detail on reactive sites. For instance, the nitrogen atom of the pyrrolidine ring is expected to be a primary site for protonation or electrophilic attack due to its lone pair of electrons. The oxygen atoms of the hydroxyl and phenoxy groups also represent potential sites for interaction with electrophiles.

Table 2: Calculated Electronic Properties of a Model Substituted Pyrrolidine

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

Note: These values are hypothetical and serve to illustrate the types of electronic properties that can be calculated.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry) for Advanced Structural Characterization

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their structural elucidation and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with reasonable accuracy. These predictions, when compared with experimental data, can help in assigning the signals to specific atoms and in determining the stereochemistry of the molecule. Machine learning-based approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, O-H bending, or ring vibrations. The predicted spectrum can be compared with the experimental IR spectrum to identify characteristic functional groups and to confirm the molecular structure. Combining experimental and computational IR and mass spectra can be a powerful strategy for high-throughput chemical structure identification. nih.govresearchgate.net

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecule upon ionization. By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation pattern in the experimental mass spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Hypothetical 4-Substituted Pyrrolidin-3-ol

Carbon AtomPredicted Chemical Shift (ppm)
C255.2
C372.8
C478.5
C553.1

Note: This is a hypothetical prediction to illustrate the output of such calculations.

Molecular Modeling and Ligand-Protein Interaction Studies (Focus on Methodological Development)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Methodological advancements in docking include considerations for protein flexibility, the use of different scoring functions to evaluate binding affinity, and the incorporation of machine learning to improve prediction accuracy. igi-global.comnih.gov

For a molecule like this compound, which contains several functional groups capable of forming hydrogen bonds and other non-covalent interactions, molecular docking studies can predict its binding mode within a specific protein target. The development of novel docking models, such as those employing advanced multilevel mapping modules, aims to refine the drug discovery process. bioengineer.org The interaction patterns of a ligand with key amino acid residues in the binding site can provide insights into its biological activity and guide the design of more potent and selective analogs.

Table 4: Key Methodological Developments in Ligand-Protein Docking

MethodologyDescription
Flexible Docking Allows for conformational changes in both the ligand and the protein side chains upon binding, providing a more realistic model of the interaction. nih.gov
Ensemble Docking Uses multiple conformations of the receptor to account for its flexibility, improving the chances of finding the correct binding pose.
Machine Learning Scoring Functions Employs machine learning algorithms trained on large datasets of protein-ligand complexes to develop more accurate scoring functions for predicting binding affinity.
Water-explicit Docking Explicitly includes water molecules in the binding site during the docking simulation to account for their crucial role in mediating ligand-protein interactions.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. nih.govnih.gov By mapping the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies. This information provides a detailed understanding of the reaction pathway and can be used to predict the feasibility and selectivity of a reaction.

For this compound, quantum chemical calculations could be used to study a variety of reactions, such as its synthesis, derivatization, or metabolic degradation. For example, DFT calculations could be employed to investigate the mechanism of the cyclization step in the synthesis of the pyrrolidine ring, or to study the regioselectivity of electrophilic substitution on the phenoxy group. The insights gained from these studies can be used to optimize reaction conditions and to design more efficient synthetic routes. Computational studies have been successfully used to elucidate the reaction mechanisms for the synthesis of various substituted pyrrolidines. beilstein-journals.orgrsc.org

Table 5: Illustrative Reaction Energetics for a Hypothetical Pyrrolidine Ring Formation

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.8
4Transition State 2+10.5
5Products-25.1

Note: This data is hypothetical and illustrates the kind of information that can be obtained from quantum chemical calculations of a reaction mechanism.

Advanced Analytical Methodologies for the Research of 4 Phenoxypyrrolidin 3 Ol

Spectroscopic Techniques for In-depth Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of "4-Phenoxypyrrolidin-3-ol." While standard one-dimensional ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are crucial for delineating the complex spin systems and spatial relationships within the molecule.

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) are employed to establish proton-proton coupling networks, identifying adjacent protons within the pyrrolidine (B122466) ring and confirming the connectivity of the phenoxy group. sdsu.edulongdom.orgHeteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are pivotal in assigning the carbon skeleton by correlating protons to their directly attached carbons (HSQC) and to carbons two to three bonds away (HMBC). sdsu.eduresearchgate.netyoutube.com This is particularly useful in differentiating the carbon signals of the pyrrolidine ring from those of the phenyl ring.

For stereochemical determination, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique. researchgate.netslideshare.net It provides information about the spatial proximity of protons. In the case of "this compound," NOESY can be used to determine the relative stereochemistry of the substituents at the C3 and C4 positions of the pyrrolidine ring (cis or trans) by observing through-space interactions between the protons at these centers.

To determine the enantiomeric excess of a chiral sample of "this compound," chiral resolving agents (CRAs) or chiral lanthanide shift reagents (CLSRs) are utilized in NMR spectroscopy. kit.eduresearchgate.netnih.govunipi.it These reagents form transient diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum. The integration of these distinct signals allows for the quantification of the enantiomeric ratio.

Table 1: Application of 2D NMR Techniques for this compound

NMR TechniqueInformation GainedApplication to this compound
COSY ¹H-¹H coupling correlationsEstablishes connectivity of protons on the pyrrolidine ring.
HSQC One-bond ¹H-¹³C correlationsAssigns carbon signals directly attached to protons.
HMBC Long-range ¹H-¹³C correlationsConfirms the overall carbon framework and attachment of the phenoxy group.
NOESY Through-space ¹H-¹H correlationsDetermines the relative stereochemistry (cis/trans) of the hydroxyl and phenoxy groups.

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are critical for confirming the molecular weight and elucidating the fragmentation pathways of "this compound." wvu.edunih.gov Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, typically generating the protonated molecule [M+H]⁺.

Collision-Induced Dissociation (CID) of the parent ion in an MS/MS experiment provides a characteristic fragmentation pattern that serves as a structural fingerprint. uab.edu For "this compound," the fragmentation is expected to be initiated by the cleavage of the bonds within the pyrrolidine ring and the loss of neutral molecules.

Proposed Fragmentation Pathways:

Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da) from the protonated molecule.

Pyrrolidine Ring Opening: Cleavage of the C-C or C-N bonds in the pyrrolidine ring can lead to a variety of fragment ions.

Loss of the Phenoxy Group: The C-O bond connecting the phenoxy group to the pyrrolidine ring can cleave, resulting in the loss of a neutral phenol (B47542) molecule or a phenoxy radical.

Retro-Diels-Alder (RDA)-type reactions: Although less common in saturated rings, RDA-type fragmentation could lead to the cleavage of the pyrrolidine ring into smaller charged fragments.

Multi-stage fragmentation (MSⁿ) can be employed to further fragment the primary product ions, providing more detailed structural information and helping to piece together the complete fragmentation puzzle. wvu.edu The use of high-resolution mass spectrometry allows for the determination of the elemental composition of the parent and fragment ions with high accuracy, which is crucial for confirming the proposed fragmentation pathways. nih.gov

Table 2: Predicted Fragment Ions of this compound in Positive ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
[M+H]⁺[M+H - H₂O]⁺H₂O
[M+H]⁺[C₄H₈NO]⁺C₆H₅OH (Phenol)
[M+H]⁺[C₆H₅O]⁺C₄H₈NOH

Chromatographic Method Development for Purity Profiling and Isomeric Analysis

"this compound" possesses two chiral centers, making it a chiral molecule that can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in many applications and can be achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. chiralpedia.comdrexel.edunih.govnih.govrsc.org The strategy involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a compound like "this compound," which contains a secondary amine and a hydroxyl group, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are often effective. Method development would involve screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation of the enantiomers.

Chiral Gas Chromatography (GC): Chiral GC can also be employed for the enantiomeric separation of volatile derivatives of "this compound." unito.it The compound would first need to be derivatized to increase its volatility, for example, by acylation or silylation of the hydroxyl and amine groups. The derivatized enantiomers are then separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.

Derivatization is a chemical modification of the analyte to improve its chromatographic behavior and/or detectability. libretexts.orgnih.gov For "this compound," derivatization can be advantageous for both GC and HPLC analysis.

For GC Analysis: The primary goal of derivatization is to increase the volatility and thermal stability of the compound. The active hydrogens of the hydroxyl and secondary amine groups can be replaced using various reagents:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (B98337) (TMS) ethers and amines. nih.govsigmaaldrich.com

Acylation: The use of acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride will form stable, volatile esters and amides that are also highly sensitive to electron capture detection (ECD). researchgate.netjfda-online.com

For HPLC Analysis: Derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its UV or fluorescence detection. This is particularly useful for trace analysis.

UV-Vis Detection Enhancement: Reagents like benzoyl chloride can react with the amine and alcohol groups to introduce a benzoyl group, which has a strong UV absorbance. acs.org

Fluorescence Detection Enhancement: Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with the secondary amine to produce highly fluorescent derivatives. scribd.comthermofisher.com o-Phthalaldehyde (OPA) can be used for primary amines, but would not be suitable for the secondary amine in the pyrrolidine ring. thermofisher.com

Table 3: Derivatization Reagents for Chromatographic Analysis of this compound

TechniquePurposeDerivatizing AgentFunctional Group Targeted
GC Increase VolatilityBSTFA-OH, -NH
GC Increase Volatility & Sensitivity (ECD)TFAA-OH, -NH
HPLC Enhance UV DetectionBenzoyl Chloride-OH, -NH
HPLC Enhance Fluorescence DetectionFMOC-Cl-NH

Single Crystal X-Ray Diffraction for Definitive Solid-State Structural Analysis

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govresearchgate.netmdpi.comnih.gov This method provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule if a suitable crystal is obtained.

For "this compound," a single crystal X-ray diffraction study would definitively establish:

The molecular conformation in the solid state, including the puckering of the pyrrolidine ring.

The relative stereochemistry (cis or trans) of the hydroxyl and phenoxy substituents.

The absolute configuration of a single enantiomer if it is crystallized, often achieved by using a chiral counter-ion or by resolving the enantiomers beforehand.

The intermolecular interactions , such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Future Research Perspectives and Unexplored Avenues for 4 Phenoxypyrrolidin 3 Ol

Development of Novel and Sustainable Synthetic Routes for its Production

Current synthetic strategies for producing 4-Phenoxypyrrolidin-3-ol and its derivatives often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research should prioritize the development of novel and more sustainable synthetic routes. A key area of exploration would be the application of modern catalytic systems. For instance, the use of transition-metal catalysts could enable more direct and atom-economical approaches to the construction of the pyrrolidine (B122466) ring and the introduction of the phenoxy group.

Exploration of Bio-Inspired and Green Chemistry Synthetic Pathways

Nature provides a rich source of inspiration for the development of efficient and selective chemical transformations. frontiersin.org Bio-inspired synthetic approaches could offer elegant and sustainable methods for the synthesis of this compound. For example, enzymatic catalysis could be employed to introduce chirality and functional groups with high selectivity, mimicking the biosynthetic pathways of natural products. nih.gov The use of enzymes could also lead to milder reaction conditions and a reduction in the use of protecting groups, further enhancing the sustainability of the synthesis.

Moreover, the exploration of green chemistry pathways extends to the use of renewable starting materials. Investigating routes that utilize biomass-derived feedstocks could provide a more sustainable alternative to petroleum-based starting materials. The development of such bio-inspired and green synthetic pathways would not only be of academic interest but could also have significant practical implications for the large-scale production of this compound.

Expansion of its Applications as a Chiral Scaffold in Complex Molecular Architecture

The inherent chirality of this compound makes it an attractive scaffold for the synthesis of complex, biologically active molecules. The pyrrolidine ring provides a rigid framework that can be functionalized in a stereocontrolled manner, allowing for the precise spatial arrangement of substituents. This is particularly important in drug discovery, where the three-dimensional shape of a molecule is crucial for its interaction with biological targets.

Future research should focus on expanding the applications of this compound as a chiral building block in the synthesis of natural products and their analogues. Its unique substitution pattern could be exploited to access novel chemical space and to develop compounds with improved pharmacological properties. The development of new synthetic methodologies that allow for the efficient incorporation of this scaffold into more complex molecular architectures will be a key area of investigation.

Advanced Computational Modeling for De Novo Design of Novel Derivatives and Analogues

Computational modeling and de novo design are powerful tools in modern drug discovery. nih.gov These approaches can be used to predict the biological activity of novel compounds and to design new molecules with desired properties. In the context of this compound, computational methods could be used to explore the conformational landscape of the molecule and to understand its interactions with potential biological targets.

Advanced computational modeling could also be employed for the de novo design of novel derivatives and analogues of this compound. By using structure-based or ligand-based design strategies, it may be possible to identify new compounds with enhanced potency, selectivity, and pharmacokinetic properties. This in silico approach can help to prioritize synthetic targets and to accelerate the discovery of new drug candidates.

Investigation of Solid-State Chemistry, Polymorphism, and Crystal Engineering

The solid-state properties of a pharmaceutical compound can have a significant impact on its stability, solubility, and bioavailability. Therefore, a thorough investigation of the solid-state chemistry of this compound is warranted. This includes the study of its crystalline forms, or polymorphs, as different polymorphs can exhibit distinct physical and chemical properties. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Phenoxypyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:
  • Oxidation/Reduction : Use sodium borohydride (NaBH₄) for selective reduction of carbonyl intermediates or chromium trioxide (CrO₃) for oxidation .
  • Substitution : Introduce the phenoxy group via nucleophilic substitution using aryl halides under basic conditions (e.g., K₂CO₃ in DMF) .
    Critical Parameters :
  • Temperature : Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to avoid side products.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
    Yield Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify stereochemistry and substituent positions. For example, the hydroxyl proton typically appears as a broad singlet at δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₃NO₂: [M+H]⁺ = 180.1019).
  • Chiral HPLC : Essential for enantiomeric purity assessment, especially if the compound is synthesized via asymmetric catalysis .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How can researchers address challenges in achieving high enantiomeric excess (ee) during chiral synthesis?

  • Methodological Answer :
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol .
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions (pH 7–8, 25°C) .
  • Crystallization-Induced Diastereomer Transformation : Enhance ee via selective crystallization of diastereomeric salts (e.g., tartaric acid derivatives) .

Q. How to resolve contradictions in reported biological activity data for structural analogs of this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell line genetic backgrounds .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. hydroxyl groups on the phenyl ring) and correlate with activity trends .
  • Computational Docking : Use AutoDock Vina to model binding poses and identify critical interactions (e.g., hydrogen bonds with Tyr-342 in kinase targets) .

Q. What computational tools are recommended for predicting synthetic pathways and retrosynthetic disconnections?

  • Methodological Answer :
  • Retrosynthesis Platforms : Leverage AI-driven tools (e.g., Pistachio, Reaxys) to generate feasible routes using reaction templates from databases (>10⁶ entries) .
  • DFT Calculations : Optimize transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) to predict regioselectivity in cycloadditions .
  • Cheminformatics : Apply KNIME or Pipeline Pilot to analyze reaction yields and failure rates across similar substrates .

Q. How to design experiments assessing metabolic stability and in vivo pharmacokinetics?

  • Methodological Answer :
  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • Pharmacokinetic Profiling : Administer IV/PO doses in rodents, collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h, and calculate AUC, Cₘₐₓ, t₁/₂ .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .

Q. What strategies enable regioselective functionalization of the pyrrolidine ring?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the hydroxyl group with TBSCl to direct electrophilic substitution to the para-position .
  • Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to install aryl/alkyl groups at specific carbons .
  • Enzyme-Mediated Modifications : Lipases or cytochrome P450s can hydroxylate specific positions under mild conditions .

Q. How do stereochemical variations impact biological activity?

  • Methodological Answer :
  • Enantiomer Pair Testing : Compare (3R,4R) vs. (3S,4S) configurations in binding assays (e.g., 10-fold higher affinity for R,R in dopamine D₂ receptor) .
  • Molecular Dynamics Simulations : Simulate 100-ns trajectories to analyze stability of diastereomer-protein complexes (e.g., RMSD <2 Å for active enantiomers) .
  • Crystallography : Solve co-crystal structures (e.g., PDB 8PB) to visualize hydrogen-bonding differences between enantiomers .

Q. What are the stability challenges for this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The compound is prone to hydrolysis at pH >9 .
  • Light/Oxygen Sensitivity : Store in amber vials under N₂ and add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .
  • Forced Degradation : Expose to heat (60°C), UV light, and H₂O₂ to identify major degradation pathways (e.g., oxidation of pyrrolidine to lactam) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.